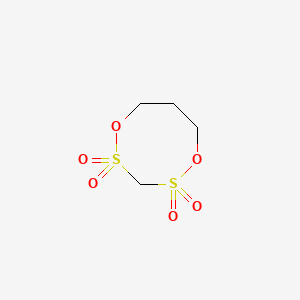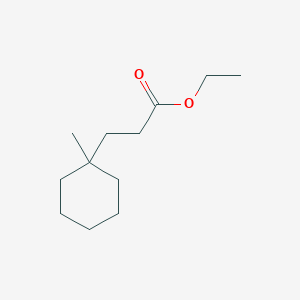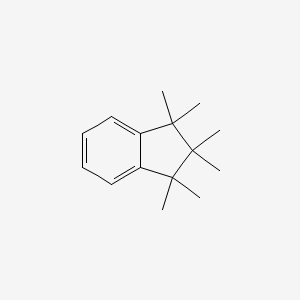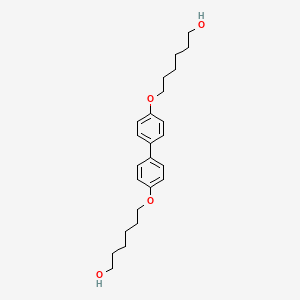
2-Methyldodeca-1,9,11-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldodeca-1,9,11-trien-3-one is an organic compound belonging to the class of α,β-unsaturated ketones It is characterized by its unique structure, which includes three conjugated double bonds and a methyl group attached to the dodeca chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodeca-1,9,11-trien-3-one typically involves the use of specific starting materials and reagents. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyldodeca-1,9,11-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated triene system into saturated or partially saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
2-Methyldodeca-1,9,11-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Methyldodeca-1,9,11-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated triene system allows it to participate in electron transfer reactions, influencing various biochemical processes. It can act as an electrophile, reacting with nucleophiles in biological systems, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11-Trimethyldodeca-1,6,10-trien-3-ol: Similar in structure but contains an alcohol group instead of a ketone.
6,10-Dimethylundeca-3,5,9-trien-2-one: Another α,β-unsaturated ketone with a different chain length and methyl group positions.
Uniqueness
2-Methyldodeca-1,9,11-trien-3-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the second position.
Propriétés
Numéro CAS |
92119-27-2 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-methyldodeca-1,9,11-trien-3-one |
InChI |
InChI=1S/C13H20O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h4-6H,1-2,7-11H2,3H3 |
Clé InChI |
FICHCQXLBKRMAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)CCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


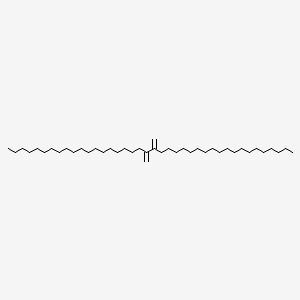
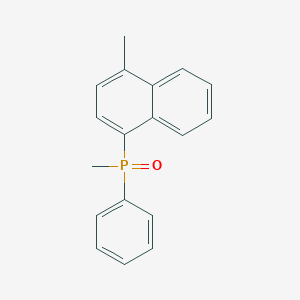

![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)

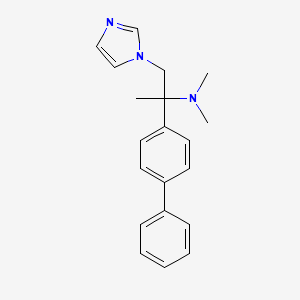
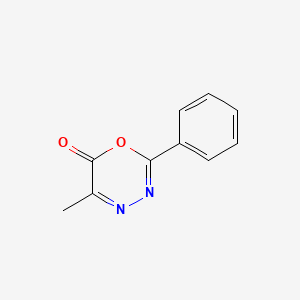
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
